molecular formula C21H17N3O4 B12176604 4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide

4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide

Cat. No.: B12176604
M. Wt: 375.4 g/mol
InChI Key: CMGCCBQGFVRLPX-UHFFFAOYSA-N
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Description

4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a chromene core, an oxadiazole ring, and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the chromene derivative with a nitrile oxide, which is generated in situ from a suitable precursor such as a nitro compound.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

4-oxo-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide

InChI

InChI=1S/C21H17N3O4/c1-12(2)13-7-9-14(10-8-13)19-20(24-28-23-19)22-21(26)18-11-16(25)15-5-3-4-6-17(15)27-18/h3-12H,1-2H3,(H,22,24,26)

InChI Key

CMGCCBQGFVRLPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

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